6-Methylquinoline 1-oxide

Vue d'ensemble

Description

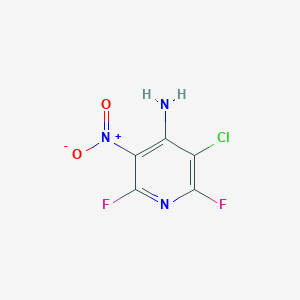

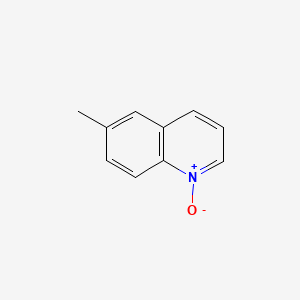

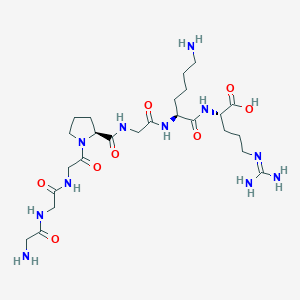

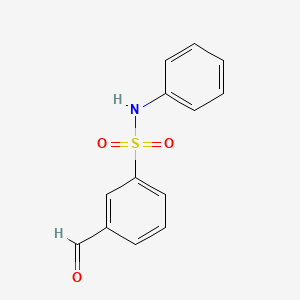

6-Methylquinoline 1-oxide, also known as Quinoline, 6-methoxy-, 1-oxide, has the molecular formula C10H9NO2 and a molecular weight of 175.1840 . It is a derivative of 6-Methylquinoline .

Synthesis Analysis

The synthesis of quinolines has been a subject of interest in organic chemistry. Quinoline N-oxides have attracted considerable attention as a starting material for different transformations in organic chemistry . The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized .

Molecular Structure Analysis

The molecular structure of 6-Methylquinoline 1-oxide can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

Quinoline N-oxides have been used in various transformations in organic chemistry, such as oxidations, deoxygenations, nucleophilic reactions, cycloadditions, aminations, etc . The direct alkenylation of quinoline N-oxides via the C (sp 2 )–H bond activation process has been studied .

Physical And Chemical Properties Analysis

6-Methylquinoline 1-oxide has a molecular weight of 175.1840 . More detailed physical and chemical properties can be found in the NIST/TRC Web Thermo Tables .

Applications De Recherche Scientifique

Photochemistry and Photobiology

6-Methylquinoline 1-oxide, a derivative of hydroxyquinolines, significantly increases in excited-state acidity when N-oxidized. Studies have shown that these compounds exhibit unique proton-transfer behavior, which is crucial in photochemistry and photobiology. Their electronic properties make them highly acidic in the excited state, adding them to the class of high-acidity excited-state proton donors. This is particularly important for understanding and developing photoinduced proton transfer processes, with implications for both fundamental research and potential applications in photobiology (Solntsev et al., 2005).

Photocatalytic Oxidation

6-Methylquinoline has been studied in the context of photocatalytic oxidation processes, particularly in the presence of TiO2 photocatalysts. Research indicates that methylquinolines can be selectively transformed into formyl groups, which is significant for producing corresponding aldehydes. This transformation is either very expensive or unknown by conventional methods, making photocatalytic processes using TiO2 a potentially valuable approach in organic synthesis and industrial applications (Navío et al., 2002).

Fluorescent Probes for Biological Applications

6-Methylquinoline derivatives have been developed as fluorescent probes for biological applications. Their fluorescence is quenched by chloride ions, making them useful for determining chloride concentrations in biological systems. One specific dye, synthesized from 6-methylquinoline, has been noted for having one of the highest chloride Stern-Volmer constants reported, indicating its potential for sensitive and accurate chloride sensing in biological research (Geddes et al., 2001).

Nanocomposite Thin Films

6-Methylquinoline-based nanostructures have been synthesized and studied for their optical properties in nanocomposite films. When doped with zinc oxide nanoparticles, these nanocomposite films show interesting behaviors in terms of optical conductivity and dielectric constant, making them potentially useful in optoelectronics and solar cell applications (Al‐Hossainy et al., 2021).

Catalytic Synthesis

6-Methylquinoline oxide has been utilized in gold-catalyzed synthesis processes, such as the formation of 2-aminofurans through formal [4+1]-cycloadditions. These syntheses are significant for the development of new organic compounds and have potential applications in pharmaceutical and chemical industries (Dateer et al., 2012).

Safety and Hazards

Propriétés

IUPAC Name |

6-methyl-1-oxidoquinolin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8-4-5-10-9(7-8)3-2-6-11(10)12/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQHPFQBRWNJBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)[N+](=CC=C2)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylquinoline 1-oxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

acetic acid](/img/structure/B3265440.png)